3-(4-ethylphenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as imidazothiazines . These are aromatic heterocyclic compounds containing an imidazole ring fused to a thiazine ring . The molecular formula of the compound is C20H23BrN2OS .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Based on its molecular formula, the average mass is 419.378 Da .Scientific Research Applications
Photochromic and Magnetic Materials
One study explores multifunctional mononuclear bisthienylethene-cobalt(II) complexes, revealing slow magnetic relaxation and photochromic behavior. This research illustrates the potential of using complex molecular structures, similar to the compound , in developing materials with unique photoresponsive and magnetic properties, which could be valuable in data storage or molecular switches (Deng-Ke Cao et al., 2015).
Antimicrobial and Antitubercular Activities
Another related area of research involves the synthesis of imidazo[2,1-b]thiazole derivatives, which have shown promising antimicrobial, antimalarial, and antitubercular activities. This suggests that derivatives of imidazo[2,1-b][1,3]thiazines could be explored for their potential biological activities, contributing to the development of new therapeutic agents (Rajesh H. Vekariya et al., 2017).
Antioxidant Properties and DFT Studies
Research on pyrimidine derivatives has also demonstrated significant antioxidant properties, supported by density functional theory (DFT) calculations. These studies indicate the potential of structurally complex molecules in understanding their interaction with biological systems and their potential therapeutic uses (E. Akbas et al., 2018).
Nonlinear Optical Materials
Thiazole-based derivatives have been investigated for their nonlinear optical properties, providing insights into the design of new materials for optoelectronic applications. The synthesis and characterization of such compounds highlight the importance of structural complexity in modulating electronic and optical behaviors, which could be relevant to the compound (Muhammad Haroon et al., 2020).
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. It is known that many thiazine derivatives are biologically active and play an important role in the treatment of various diseases . They act as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic, and anticancer agents .
Mode of Action
It is known that the compound interacts with its targets, leading to changes that result in its therapeutic effects . More research is needed to fully understand the interaction between this compound and its targets.
Biochemical Pathways
It is known that thiazine derivatives can affect a wide range of biochemical pathways, leading to their diverse therapeutic effects .
Pharmacokinetics
It is known that the compound has a molecular formula of c22h27brn2o2s and a molecular weight of 463431 Da . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
It is known that many thiazine derivatives have shown promising results in the treatment of various diseases .
Properties
IUPAC Name |
3-(4-ethylphenyl)-1-phenyl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N2OS.BrH/c1-2-16-9-11-17(12-10-16)20(23)15-21(18-7-4-3-5-8-18)19-22(20)13-6-14-24-19;/h3-5,7-12,23H,2,6,13-15H2,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAPNGPYWFEUMR-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCS3)C4=CC=CC=C4)O.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.